molecular formula C22H18N6O3S B15100503 Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]-

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]-

Cat. No.: B15100503
M. Wt: 446.5 g/mol
InChI Key: HMSZGIABLCEURY-UHFFFAOYSA-N
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Description

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]- is a useful research compound. Its molecular formula is C22H18N6O3S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H18N6O3S

Molecular Weight

446.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18N6O3S/c1-28-21(16-11-23-7-8-24-16)26-27-22(28)32-12-20(29)25-15-10-18-14(9-19(15)30-2)13-5-3-4-6-17(13)31-18/h3-11H,12H2,1-2H3,(H,25,29)

InChI Key

HMSZGIABLCEURY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=NC=CN=C5

Origin of Product

United States

Biological Activity

Acetamide, N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]- is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzofuran moiety : Known for its various biological activities.
  • Triazole ring : Often associated with antifungal and antibacterial properties.
  • Thioether linkage : Potentially enhances the compound's stability and bioavailability.

Molecular Formula

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 356.45 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to acetamide derivatives. For instance, benzofuranyl acetic acid amides were synthesized and evaluated for their antifungal activity against Fusarium oxysporum. These compounds exhibited inhibition zones ranging from 28 to 32 mm, outperforming the positive control nystatin, which showed a 23 mm inhibition zone .

Table 1: Antifungal Activity of Related Compounds

CompoundInhibition Zone (mm)Positive Control (Nystatin)
Acetamide Derivative A3023
Acetamide Derivative B3223
Acetamide, N-(2-methoxy...)TBDTBD

Synthesis Methods

The synthesis of acetamide derivatives has been achieved through various methods. A notable approach involves the Sonogashira coupling-cyclization method, which allows for the production of these compounds in gram quantities suitable for biological testing. The synthetic pathway includes:

  • Formation of the benzofuran core .
  • Amidation reactions to introduce the pyrazinyl-triazole moiety.
  • Functionalization at various stages to enhance biological activity.

Study on Benzofuranyl Acetic Acid Amides

In a recent study, researchers synthesized eight new benzofuranyl acetic acid amides and evaluated their biological activity against Fusarium oxysporum. Among these compounds, one exhibited an IC50 value of 0.42 mM, indicating significant antifungal activity . The study concluded that modifications to the benzofuran ring could lead to improved inhibitors.

Evaluation of Antibacterial Activity

While many derivatives showed promise against fungal pathogens, their antibacterial activities were less pronounced. The tested compounds did not demonstrate significant inhibition against Agrobacterium tumefaciens or Pectobacterium carotovorum, suggesting that further structural modifications may be necessary to enhance antibacterial efficacy .

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